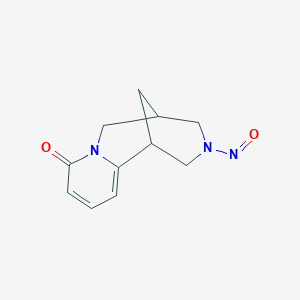
N-Nitrosocystisine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosocystisine, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-Nitrosocystisine (NNC) is a nitroso compound derived from cysteine and has garnered attention due to its potential biological activities, including vasodilatory effects, antimicrobial properties, and implications in various physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a nitroso group (−NO) attached to the cysteine backbone. This structural feature is critical for its biological activity, particularly in the context of nitric oxide (NO) signaling pathways.
1. Vasodilatory Effects
This compound exhibits significant vasodilatory effects, which have been investigated in various studies. For instance, low-dose infusions of S-nitrosocysteine (a related compound) demonstrated a decrease in mean pulmonary artery pressure without significantly affecting systemic arterial pressure. This suggests that NNC may selectively target pulmonary vasculature, making it a potential therapeutic agent for conditions like pulmonary hypertension .
2. Antimicrobial Properties
The nitroso group in compounds like NNC is known to exhibit antimicrobial activity. Nitro compounds generally trigger redox reactions within cells, leading to toxicity in microorganisms. This characteristic makes NNC a candidate for further studies as a lead compound against various bacterial infections, including those caused by H. pylori and M. tuberculosis .
3. Neuroprotective Effects
Recent studies have indicated that N-nitrosothiols like S-nitroso-L-cysteine can modulate neural processes by enhancing minute ventilation and improving gas exchange in the lungs. These effects are thought to be mediated through interactions with voltage-gated potassium channels, suggesting that NNC may have neuroprotective properties as well .
The biological activity of this compound can be attributed to several mechanisms:
- S-transnitrosation : This process involves the transfer of the nitroso group from one thiol to another, which can modify protein function and signaling pathways .
- Nitric Oxide Release : The release of NO from nitroso compounds plays a crucial role in mediating vasodilation and other physiological responses.
- Antioxidant Activity : By preventing lipid peroxidation and modulating oxidative stress, NNC may exert protective effects on cells .
Case Study 1: Pulmonary Hypertension Treatment
A clinical study involving S-nitrosocysteine showed promising results in treating pulmonary hypertension. Patients receiving incremental doses exhibited significant reductions in pulmonary vascular resistance without adverse systemic effects .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that nitroso compounds, including derivatives of cysteine, exhibited antimicrobial activity against multi-drug resistant pathogens. These findings suggest that NNC could be explored as an alternative treatment option for resistant infections .
Data Tables
Propriétés
IUPAC Name |
11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMLBVWHEGYDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389496 |
Source


|
| Record name | N-Nitrosocystisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104759-77-5 |
Source


|
| Record name | N-Nitrosocystisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














